molecular formula C18H34N4O6S B606136 Biotin-PEG3-oxyamine HCl salt CAS No. 1786206-22-1

Biotin-PEG3-oxyamine HCl salt

Cat. No.: B606136
CAS No.: 1786206-22-1
M. Wt: 434.55
InChI Key: OLCOSDGJNTXSBD-ZOBUZTSGSA-N
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Description

Biotin-PEG3-oxyamine HCl salt is an aldehyde-reactive biotinylation reagent. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.

Mechanism of Action

Target of Action

Biotin-PEG3-oxyamine HCl salt is primarily targeted towards molecules with free aldehydes or ketones . These molecules can be found in a variety of biological systems, including carbohydrates and glycoproteins .

Mode of Action

The compound is an aldehyde-reactive biotinylation reagent . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . This allows the compound to bind to its targets and modify their chemical structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the oxidation of carbohydrates or glycans . This is achieved through the formation of an oxime bond with the aldehyde group present in these molecules . The compound can also react with ketones, further expanding its range of potential targets .

Pharmacokinetics

The presence of the peg3 (polyethylene glycol) group in the compound is known to enhance water solubility and biocompatibility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the biotinylation of target molecules . Biotinylation is a process where biotin is covalently attached to proteins, nucleic acids, or other biomolecules. This process is often used in various biological researches for studying and detecting these biotinylated biomolecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a reductant can lead to the formation of a hydroxylamine linkage instead of an oxime bond . Additionally, the compound’s stability and solubility can be enhanced in the form of a hydrochloride (HCl) salt .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O6S/c19-28-12-11-27-10-9-26-8-7-25-6-5-20-16(23)4-2-1-3-15-17-14(13-29-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCOSDGJNTXSBD-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCON)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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